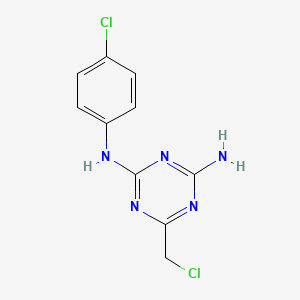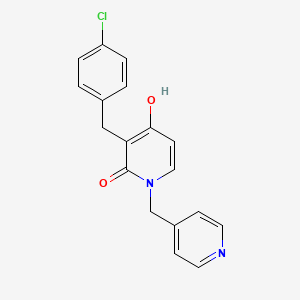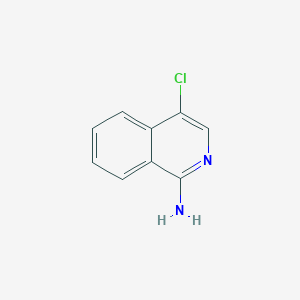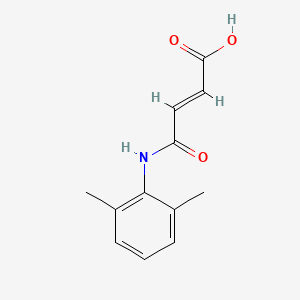![molecular formula C14H13NO3 B3032701 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one CAS No. 371756-61-5](/img/structure/B3032701.png)
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one
説明
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
3-(3-(Dimethylamino)acryloyl)-2H-chromen-2-one serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. Studies have reported its utility in the creation of azole systems and other novel compounds, confirming their structure through IR, 1H NMR, mass spectral, and elemental analysis. These synthesized compounds have shown high antimicrobial activity (Azab, Break, & El-Zahrani, 2016).
Antioxidant and Antimicrobial Properties
Research indicates the effectiveness of derivatives of this compound in antimicrobial and antioxidant activities. The reactivity of certain derivatives towards a variety of electrophiles and their subsequent screening for antimicrobial activities and cytotoxicity highlight the compound's potential in these areas (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).
Application in Heterocyclic Compound Synthesis
The compound is used in synthesizing new hydroxy ethers and heterocyclic compounds containing coumarin moieties. Its role in forming compounds like 4-hydroxy-3-(1H-pyrazol-3-yl)-2H-chromen-2-one demonstrates its versatility in chemical synthesis. These new products have been characterized by NMR, IR, and MS spectroscopy, and their antibacterial activity was evaluated, showing structure-dependent activity (Hamdi, Saoud, Romerosa, & Hassen, 2008).
Cytotoxic Activity in Cancer Research
Significant research has been conducted on the cytotoxic activity of derivatives of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one. Its role in synthesizing benzocoumarin derivatives under solvent-free conditions has been explored, with these compounds showing in vitro antiproliferative effects against various human cancer cell lines (Abdel-Aziem, Rashdan, Ahmed, & Shabaan, 2018).
Microwave Assisted Synthesis
Microwave-assisted synthesis of pyrazoline-based coumarin derivatives from this compound has been researched. This method is highlighted for its eco-friendliness and efficiency, producing target compounds in higher yields and less time compared to conventional methods. This approach is significant in the field of green chemistry (Ajani, Aderohunmu, Owolabi, Olomieja, & Jolayemi, 2018).
作用機序
Target of Action
The primary target of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is Tyrosine Kinase (Src) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, Tyrosine Kinase, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the phosphorylation of tyrosine residues on its substrate proteins .
Biochemical Pathways
The inhibition of Tyrosine Kinase disrupts several biochemical pathways. It primarily affects signal transduction cascades involved in cell growth and differentiation . By inhibiting these pathways, the compound can potentially halt the proliferation of cancer cells .
Pharmacokinetics
This suggests that it is well-absorbed, properly distributed, efficiently metabolized, and effectively excreted, which are all crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation due to its inhibitory effect on Tyrosine Kinase . This could potentially lead to the suppression of cancer cell proliferation .
将来の方向性
The compound showed enhanced fluorescence upon its uptake in DNA grooves and was therefore tested as a novel DNA fluorescent stain . This suggests potential future directions in the field of DNA analysis and imaging. Additionally, the compound’s antimicrobial properties and acetylcholinesterase inhibition activity suggest potential future applications in the development of new antimicrobial and neurotherapeutic agents .
生化学分析
Biochemical Properties
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) activity. This compound interacts with the enzyme acetylcholinesterase, leading to the inhibition of its activity . The nature of this interaction involves the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to activate CREB-mediated neuroprotection in cell models of Alzheimer’s disease . It influences cell signaling pathways by increasing CREB-mediated gene expression through protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition enhances cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer’s disease. Additionally, this compound activates CREB-mediated gene expression by interacting with protein kinase A and Ca2+/calmodulin-dependent protein kinase II . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, this compound exhibits stability under various conditions, but it may degrade under extreme pH or temperature . Long-term effects on cellular function have been observed, with sustained inhibition of acetylcholinesterase activity and prolonged activation of CREB-mediated pathways . These effects suggest that this compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound exhibits neuroprotective effects by enhancing cholinergic transmission and activating CREB-mediated pathways . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and protein kinases, influencing their activity and function . This compound also affects metabolic flux and metabolite levels, modulating key biochemical pathways involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of this compound, ensuring its proper function and activity .
特性
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-15(2)8-7-12(16)11-9-10-5-3-4-6-13(10)18-14(11)17/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBZVNQBVXTKP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)
![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)




![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)


![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)
![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)
